molecular formula C40H26O2 B3178914 1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol CAS No. 863659-88-5

1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol

Cat. No.: B3178914
CAS No.: 863659-88-5
M. Wt: 538.6 g/mol
InChI Key: FRYNHLQJUJCRFB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol is a complex organic compound characterized by multiple naphthalene rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol typically involves multi-step organic reactions. The process may start with the formation of naphthalene derivatives, followed by coupling reactions to form the multi-ring structure. Specific reagents and catalysts are used to introduce hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(2-Hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Hydroxy-2-naphthoic acid
  • 2-Hydroxy-3-naphthoic acid
  • 1,2-Dihydroxy-3-naphthoic acid

Comparison: 1-(2-Hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol is unique due to its multi-ring structure and multiple hydroxyl groups, which confer distinct chemical and biological properties. Compared to simpler naphthalene derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-24,41-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYNHLQJUJCRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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